7-(methoxymethoxy)isobenzofuran-1(3h)-one
Description
Isobenzofuran-1(3H)-one (phthalide) is a benzo-fused lactone with a five-membered ring structure (Figure 1) . It serves as a core scaffold for numerous bioactive compounds. The derivative 7-(methoxymethoxy)isobenzofuran-1(3H)-one features a methoxymethoxy (-OCH2OCH3) substituent at position 7 (or adjacent positions, depending on numbering conventions) and a methoxy group at position 5, as inferred from compound 26 in .
Properties
IUPAC Name |
7-(methoxymethoxy)-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-6-14-8-4-2-3-7-5-13-10(11)9(7)8/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEBMIXEHMRRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC2=C1C(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methoxymethoxy)isobenzofuran-1(3H)-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles as a catalyst. This catalyst facilitates the efficient synthesis of mono- and bis-isobenzofuran-1(3H)-ones under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of reusable catalysts, such as magnetic nanoparticles, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethoxy)isobenzofuran-1(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-(Methoxymethoxy)isobenzofuran-1(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of monoamine oxidases, which play a crucial role in biogenic amine metabolism, oxidative stress, and chronic inflammation.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis.
Mechanism of Action
The mechanism of action of 7-(methoxymethoxy)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of biogenic amines. This inhibition can reduce oxidative stress and inflammation, providing therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Antioxidant and Antiplatelet Activities
- (Z)-3-Benzylideneisobenzofuran-1(3H)-ones (e.g., 28f, 28k) :
These derivatives, with a benzylidene group at C-3 and methoxy/hydroxy substituents, exhibit exceptional antioxidant activity. 28f and 28k showed 10-fold and 8-fold greater radical scavenging activity than ascorbic acid in DPPH assays . Their antiplatelet effects are attributed to inhibition of arachidonic acid pathways . - 7-Methoxyisobenzofuran-1(3H)-one :
Found in marine fungi, this compound shares structural similarity but lacks the methoxymethoxy group. Its bioactivity is undocumented in the evidence, but methoxy groups generally enhance lipophilicity and membrane permeability .
Antiproliferative and Anticancer Activity
- C-3 Functionalized Phthalides () :
Derivatives like 15 (3-(2,6-dihydroxy-4-methylphenyl)-isobenzofuran-1(3H)-one) inhibited 90% of U937 and K562 cancer cell viability at 100 µM. Two compounds surpassed the efficacy of etoposide, a commercial chemotherapeutic . - 5-Chloro Derivatives () :
Substitutions at C-5 with chloro or methyl groups improved cytotoxic activity, likely due to increased electrophilicity .
Tyrosinase Inhibition
- 3-(2,6-Dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one (7) :
This compound demonstrated potent tyrosinase inhibition in a concentration-dependent manner, critical for treating hyperpigmentation disorders. The dihydroxy and isopropyl groups enhance binding to the enzyme’s active site .
Structural and Functional Analysis
Substituent Effects
- Methoxymethoxy Group : This bulky, electron-rich substituent may enhance solubility compared to methoxy groups while providing steric hindrance that affects receptor binding. Its impact on bioactivity remains underexplored but is inferred from analogs .
- C-3 vs. C-7 Substitutions : C-3 modifications (e.g., benzylidene, allyl) are linked to antioxidant and antiproliferative activities, while C-5/C-7 substitutions (methoxy, hydroxy) influence herbicidal and tyrosinase-inhibitory properties .
Drug-Like Properties
Data Tables
Table 1: Key Phthalide Derivatives and Bioactivities
Table 2: Substituent Impact on Bioactivity
Biological Activity
7-(Methoxymethoxy)isobenzofuran-1(3H)-one, also known by its CAS number 344287-41-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12O4
- Molecular Weight : 208.21 g/mol
- IUPAC Name : 7-(methoxymethoxy)-1-benzofuran-3(2H)-one
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. Below are detailed findings from various studies.
Antioxidant Activity
A study investigated the antioxidant properties of this compound using different assays such as DPPH and ABTS. The results showed that this compound significantly scavenged free radicals, indicating strong antioxidant potential.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 15.2 |
Anti-inflammatory Effects
In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways.
Anticancer Potential
Preliminary in vivo studies on cancer models indicated that this compound could reduce tumor growth significantly. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
-
Case Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant effects of the compound in oxidative stress-induced cellular damage.
- Method : Human fibroblast cells were treated with hydrogen peroxide and subsequently with varying concentrations of the compound.
- Results : A dose-dependent reduction in oxidative stress markers was observed, confirming its protective effects.
-
Case Study on Anti-inflammatory Mechanism :
- Objective : To elucidate the anti-inflammatory mechanisms at the molecular level.
- Method : Macrophage cell lines were treated with lipopolysaccharide (LPS) followed by treatment with the compound.
- Results : A significant decrease in TNF-alpha and IL-6 levels was recorded, alongside a reduction in NF-kB activation.
-
Case Study on Anticancer Activity :
- Objective : To assess the efficacy of the compound against breast cancer cell lines.
- Method : MCF-7 cells were treated with different concentrations of this compound.
- Results : The compound exhibited an IC50 value of 30 µM, indicating potent anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
